

An In-depth Technical Guide to 3-Aminophthalate: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 3-Aminophthalate

Cat. No.: B1234034

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **3-aminophthalate**, a molecule of significant interest in chemiluminescence, materials science, and targeted protein degradation. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on experimental methodologies and mechanistic pathways.

Core Chemical Identity and Structure

3-Aminophthalate is the dianionic form of 3-aminophthalic acid. It is an aromatic dicarboxylic acid with an amino group substituent. The IUPAC name for the parent acid is 3-aminobenzene-1,2-dicarboxylic acid.^{[1][2]} It is a crucial molecule in various scientific domains, most famously as the light-emitting species in the chemiluminescence of luminol.^[2]

Chemical Structure and Identifiers

The structural and identifying information for 3-aminophthalic acid is summarized below.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 3-Aminobenzene-1,2-dicarboxylic acid[2] |
| CAS Number | 5434-20-8[2] |
| Molecular Formula | C ₈ H ₇ NO ₄ [3] |
| Molecular Weight | 181.15 g/mol [3][4] |
| Canonical SMILES | C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O[3] |
| InChI | InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)[3][4] |
| InChIKey | WGLQHUKCXBUDV-UHFFFAOYSA-N[3][4] |

Physicochemical and Spectroscopic Properties

The physical, chemical, and spectroscopic properties of 3-aminophthalic acid are critical for its application in research and development.

Quantitative Physicochemical Data

| Property | Value |
|---------------|---|
| Melting Point | 180-185 °C (decomposes)[4][5][6] |
| Boiling Point | 436.4 ± 40.0 °C (Predicted)[5] |
| Density | 1.551 ± 0.06 g/cm ³ (Predicted)[5] |
| pKa | 3.41 ± 0.10 (Predicted)[5] |
| Solubility | Soluble in methanol.[5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 3-aminophthalic acid.

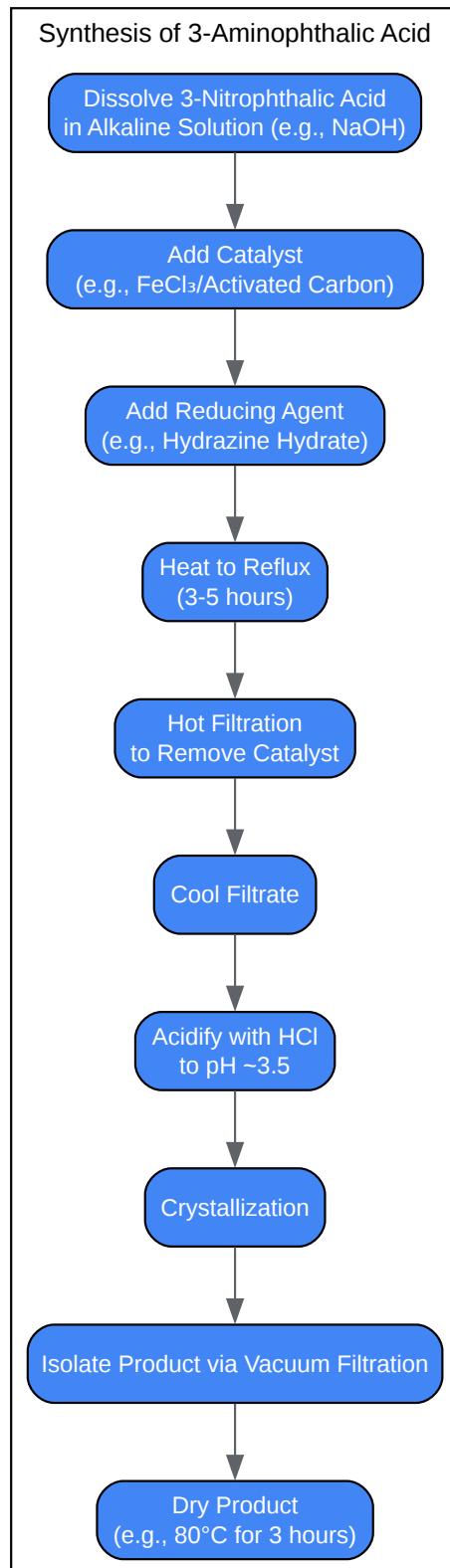
- Infrared (IR) Spectroscopy: The ATR-IR spectrum of 3-aminophthalic acid exhibits characteristic absorption bands. Key peaks include broad O-H stretches from the carboxylic acid groups (typically $\sim 2500\text{-}3300\text{ cm}^{-1}$), N-H stretching from the primary amine ($\sim 3300\text{-}3500\text{ cm}^{-1}$), C=O stretching from the carboxylic acids ($\sim 1700\text{ cm}^{-1}$), and C=C stretching from the aromatic ring ($\sim 1450\text{-}1600\text{ cm}^{-1}$).^[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data for the closely related 3-aminophthalic acid hydrochloride provides insight into the chemical environment of the protons and carbons.
 - ^1H NMR: The aromatic protons typically appear as multiplets in the downfield region ($\sim 7\text{-}8\text{ ppm}$). The amine and carboxylic acid protons are exchangeable and may appear as broad singlets or not be observed, depending on the solvent.
 - ^{13}C NMR: The spectra will show distinct signals for the two carbonyl carbons of the carboxylic acids (typically $>165\text{ ppm}$) and the six aromatic carbons, with chemical shifts influenced by the electron-donating amino group and electron-withdrawing carboxyl groups.
- UV-Vis Spectroscopy: While specific spectral data for 3-aminophthalic acid is not readily available in public databases, its aromatic structure with amino and carboxyl substituents suggests it will absorb in the UV region. Aromatic amines and carboxylic acids typically show absorption bands between 200-300 nm.

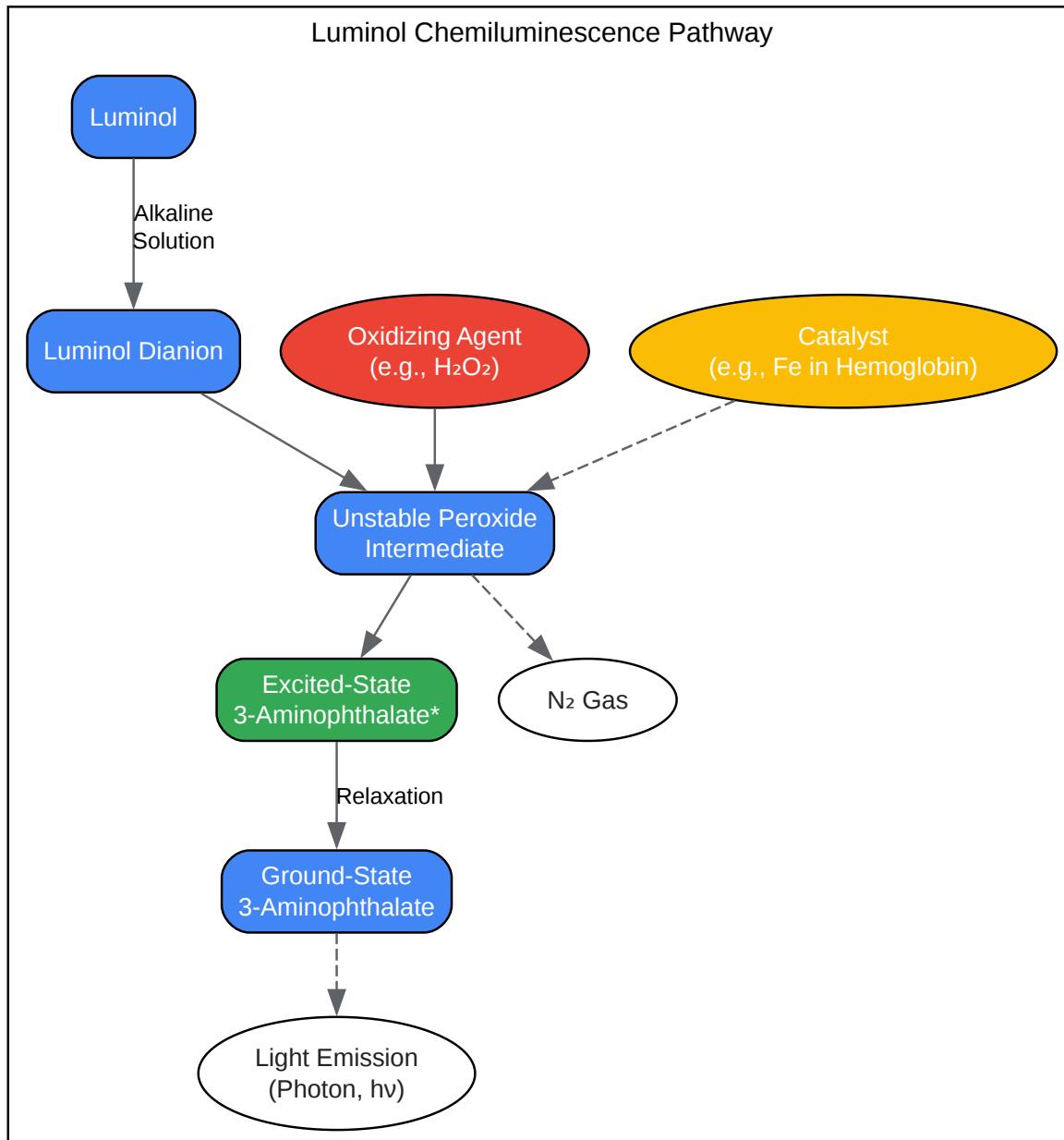
Synthesis and Experimental Protocols

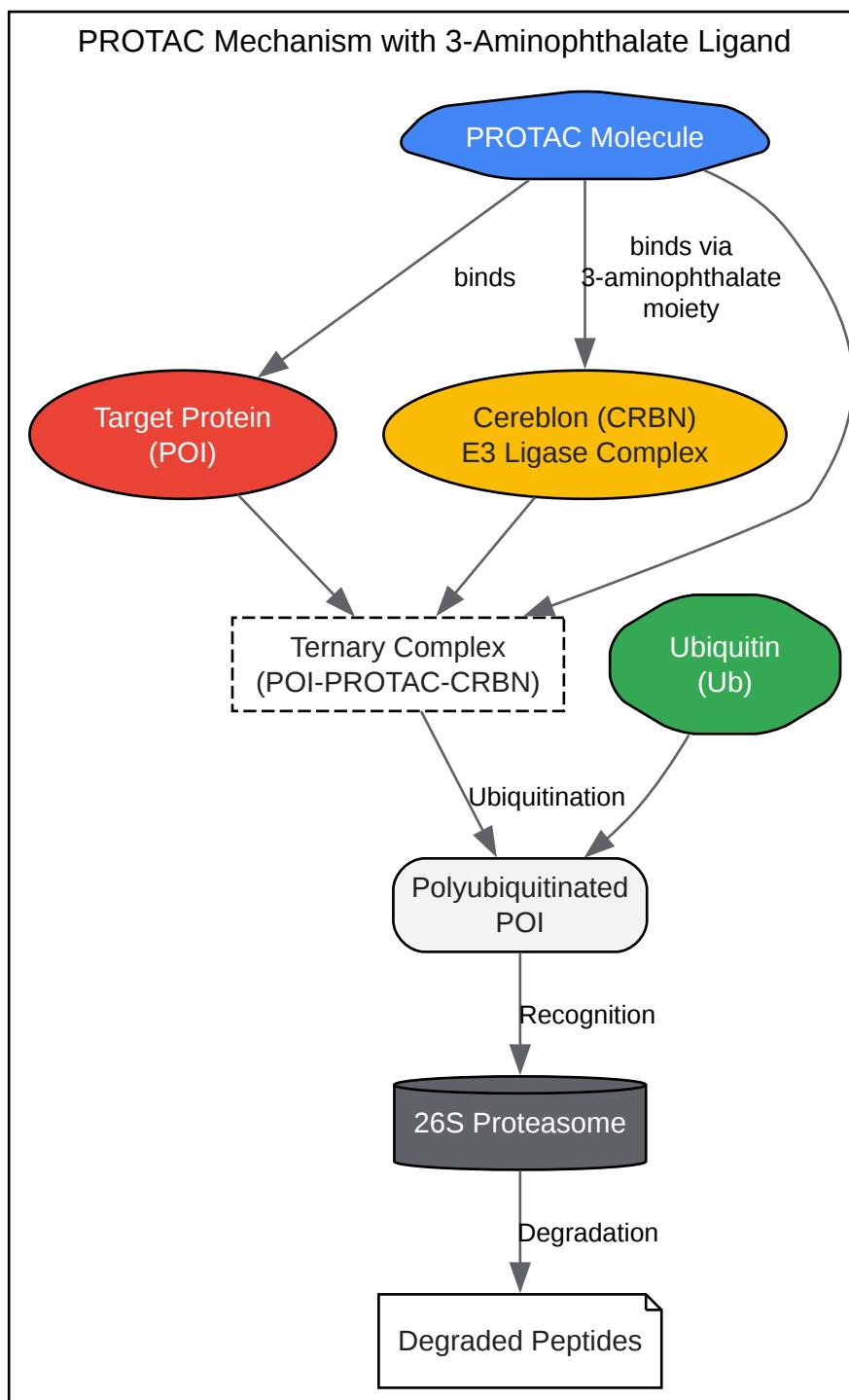
3-Aminophthalic acid is most commonly synthesized by the reduction of 3-nitrophthalic acid. Several effective protocols have been established.

General Synthesis Workflow

The overall process involves the chemical reduction of a nitro group to an amine, followed by acidification and isolation of the product.







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